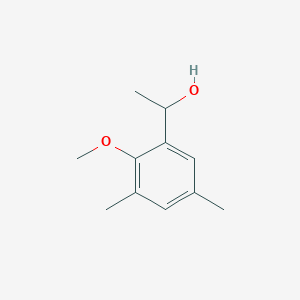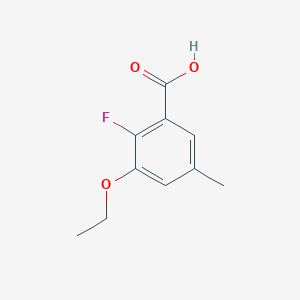
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of a fluorine atom at the third position and an isopropyl group attached to the imidazole ring at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic aromatic substitution reactions, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions, where an isopropyl halide reacts with the imidazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
科学研究应用
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atom and isopropyl group can enhance binding affinity and selectivity . The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme .
相似化合物的比较
Similar Compounds
4-Fluoroaniline: An organofluorine compound with a similar fluorine substitution pattern but lacking the imidazole ring.
2-Isopropylimidazole: A compound with a similar isopropyl substitution on the imidazole ring but without the fluorine atom.
Uniqueness
This compound is unique due to the combination of the fluorine atom, isopropyl group, and imidazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C12H14FN3 |
|---|---|
分子量 |
219.26 g/mol |
IUPAC 名称 |
3-fluoro-4-(2-propan-2-ylimidazol-1-yl)aniline |
InChI |
InChI=1S/C12H14FN3/c1-8(2)12-15-5-6-16(12)11-4-3-9(14)7-10(11)13/h3-8H,14H2,1-2H3 |
InChI 键 |
DXUMPCMSNBFROV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CN1C2=C(C=C(C=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)


![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)




![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
